An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-nitroquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-4-methyl-6-nitroquinoline. Due to the limited availability of a complete, detailed experimental protocol and full characterization data in a single source, this document outlines a well-established synthetic route based on analogous reactions and provides predicted characterization data based on structurally similar compounds. All quantitative data is summarized in structured tables, and detailed methodologies for the key synthetic steps are provided.
Introduction
2-Chloro-4-methyl-6-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a valuable intermediate for the synthesis of more complex molecules. The nitro group at the 6-position, an electron-withdrawing group, can modulate the electronic properties and biological activity of the molecule and can also be a precursor for an amino group, further enabling derivatization.
Synthesis Pathway
The synthesis of 2-Chloro-4-methyl-6-nitroquinoline can be achieved through a two-step process. The first step involves the construction of the quinolone ring system via the Conrad-Limpach reaction to form the intermediate, 4-methyl-6-nitroquinolin-2(1H)-one. The subsequent step is the chlorination of this intermediate to yield the final product.
Step 1: Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] In this case, 4-nitroaniline reacts with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the quinolone ring system.[1]
Experimental Protocol (General Procedure based on the Conrad-Limpach reaction): [3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-nitroaniline and ethyl acetoacetate are mixed. A high-boiling inert solvent, such as Dowtherm A or diphenyl ether, is added to facilitate the high temperature required for cyclization.
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Reaction Conditions: The mixture is heated to a high temperature, typically around 250 °C, and maintained for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the crude product. The solid is collected by filtration and washed with the same solvent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford 4-methyl-6-nitroquinolin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry, often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Experimental Protocol (General Procedure for Chlorination): [4][5]
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, 4-methyl-6-nitroquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours (typically 2-4 hours). The reaction should be monitored by TLC until the starting material is consumed.
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Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude 2-Chloro-4-methyl-6-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [6] |
| Molecular Weight | 222.63 g/mol | [6] |
| CAS Number | 54965-59-2 | [7] |
| Predicted logP | 3.34 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Polar Surface Area | 41.82 Ų | [6] |
| Appearance | (Predicted) Pale yellow solid | - |
| Melting Point | Not available | - |
Predicted Spectroscopic Data
The predicted spectroscopic data is based on the analysis of similar compounds such as 2-chloro-4-methylquinoline[8][9], 6-nitroquinoline[10], and other substituted quinolines.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.2 - 7.4 | s | - |
| H-5 | ~8.2 - 8.4 | d | ~9.0 |
| H-7 | ~8.0 - 8.2 | dd | ~9.0, 2.5 |
| H-8 | ~8.8 - 9.0 | d | ~2.5 |
| 4-CH₃ | ~2.6 - 2.8 | s | - |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~122 |
| C-4 | ~148 |
| C-4a | ~149 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~124 |
| C-8 | ~129 |
| C-8a | ~135 |
| 4-CH₃ | ~19 |
Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (quinoline ring) | 1600 - 1580 |
| C=C stretch (quinoline ring) | 1570 - 1450 |
| Asymmetric NO₂ stretch | 1550 - 1510 |
| Symmetric NO₂ stretch | 1360 - 1330 |
| C-Cl stretch | 850 - 550[11] |
Mass Spectrometry (MS) Fragmentation
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30).
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization process.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1207-81-4 CAS MSDS (4-CHLORO-2-METHYL-6-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Quinoline, 2-chloro- [webbook.nist.gov]
- 8. 2-Chloro-4-methylquinoline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
